(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide, also known as Brivaracetam-N-butyramide, is a compound that has garnered attention in the pharmaceutical industry due to its relation to the antiepileptic drug Brivaracetam. This compound is classified under amides and is particularly notable for its structural features that contribute to its biological activity.
The compound is derived from the synthesis of Brivaracetam and has been utilized in various research contexts, particularly in monitoring impurities related to this drug. It is associated with CAS number 357336-20-0 and has been reported in multiple chemical databases and publications focusing on pharmaceutical compounds and their derivatives .
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide is classified as a secondary amide. Its structure includes both amino acid and pyrrolidine components, which are significant for its pharmacological properties. The compound's stereochemistry plays a crucial role in its interaction with biological targets.
The synthesis of (S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide typically involves multi-step organic synthesis techniques. Key methods include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the synthesized compound and confirm its structure.
The molecular formula of (S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide is C11H20N2O2. The structure features:
The molecular weight of this compound is approximately 220.29 g/mol. The three-dimensional conformation is essential for its biological activity, impacting how it interacts with receptors in the central nervous system.
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide can undergo various chemical reactions typical of amides:
These reactions are important for understanding the compound's stability and potential transformations in biological systems.
The reactivity of this compound may vary based on its stereochemistry, influencing how it interacts with other chemical species.
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide is believed to exert its pharmacological effects by modulating neurotransmitter release in the brain, particularly through interactions with synaptic vesicle proteins. This mechanism is similar to that of Brivaracetam, which enhances synaptic inhibition and reduces seizure activity.
Studies indicate that this compound may have a higher affinity for certain synaptic targets compared to other related compounds, contributing to its efficacy as an antiepileptic agent.
The compound exhibits characteristics typical of solid amides, including:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. The compound's reactivity profile suggests it can participate in various organic reactions common to amides.
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide serves several important functions in scientific research:
This compound represents a significant area of interest within pharmaceutical chemistry due to its implications for drug efficacy and safety profiles in therapeutic contexts.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: